From Benzylamine: A cost-effective and industrially relevant method involves using readily available benzylamine as the starting material. [] This process typically involves multiple steps, including cyclization and deprotection reactions. Optimizations of this method focus on minimizing the formation of undesired byproducts, such as di(3-chloro-2-hydroxypropyl) benzylamine, to enhance yield and purity. []
Yang Photocyclization: This method utilizes chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines, which undergo cyclization upon irradiation to form Azetidin-3-ol derivatives. [] The diastereoselectivity of this reaction, meaning its preference for forming one specific stereoisomer over others, is significantly influenced by the substituents on the nitrogen atom. [] For instance, N-allyl-substituted derivatives result in the formation of only two out of four possible diastereomers, while N-benzyl derivatives lead to a single diastereomer with high selectivity. [] Removal of the chiral auxiliary, a menthol group, then provides access to enantiopure 2,3-disubstituted Azetidin-3-ol derivatives. []
From (Phenylthio)acetic Acid Derivatives: This approach uses (phenylthio)acetic acid derivatives as starting materials and is considered safe and suitable for large-scale production of 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol and its salts. [] This particular derivative has demonstrated potential as a therapeutic agent for central nervous system and peripheral nerve diseases. []
The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, a derivative of Azetidin-3-ol, has been determined using X-ray crystallography. [] The study revealed that the molecule exists in a triclinic crystal system with the space group P1. [] The four-membered azetidine ring adopts a puckered conformation, as evidenced by the dihedral angles of 156° and 153° observed in the two independent molecules within the unit cell. [] Furthermore, the two molecules exhibit conformational differences attributed to the rotation of the phenyl rings around the C-C bonds. [] The crystal structure also revealed a network of intermolecular hydrogen bonds between the hydroxyl group (O-H) and the nitrogen atom (N) of neighboring molecules, contributing to the overall stability of the crystal lattice. []
N-Alkylation: The nitrogen atom in Azetidin-3-ol can be alkylated using alkyl halides or other alkylating agents, leading to the formation of N-alkylated Azetidin-3-ol derivatives. [] This reaction typically requires the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity.
N-Acylation: Azetidin-3-ol can also undergo N-acylation reactions with acyl chlorides or acid anhydrides to form N-acylated derivatives. [] These reactions typically proceed in the presence of a base to neutralize the acid generated during the acylation process.
T-817MA: This derivative, 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate, has demonstrated neuroprotective effects in several animal models of neurological disorders. [, , ] Its mechanism of action is thought to involve the modulation of various cellular processes, including:
XL518 (GDC-0973): This derivative, 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-[(2S)-piperidin-2-yl]azetidin-3-ol, is a potent and selective allosteric inhibitor of MEK (mitogen-activated protein kinase kinase). [] MEK kinases are essential components of the ERK/MAPK signaling pathway, which plays a critical role in cell growth, proliferation, and survival. [] Aberrant activation of this pathway is frequently observed in various cancers, making MEK an attractive target for cancer therapy. [] XL518 effectively blocks the ERK/MAPK pathway by binding to an allosteric site on MEK, preventing its activation and downstream signaling. [] This leads to the inhibition of tumor cell growth and proliferation.
Pharmaceutical Intermediates: Azetidin-3-ol and its derivatives serve as crucial building blocks in synthesizing various pharmaceuticals, particularly those targeting the central nervous system. [, ] Their versatility in chemical transformations allows for the introduction of diverse functional groups and pharmacophores, enabling the development of compounds with tailored pharmacological profiles.
Drug Discovery and Development: The exploration of Azetidin-3-ol derivatives has gained significant traction in drug discovery efforts, particularly for neurological disorders. [, , ] Preclinical studies have demonstrated the potential of compounds like T-817MA for treating cognitive impairments and edonerpic maleate as a potential analgesic. [, , ]
Central Nervous System Therapeutics: Derivatives like T-817MA have shown promise in animal models of schizophrenia and Alzheimer's disease. [, ] Their ability to modulate neurotransmitter systems and exert neuroprotective effects highlights their potential as therapeutic agents for these challenging conditions.
Pain Management: Studies on edonerpic maleate suggest a potential role in pain management due to its modulation of ion channels involved in pain signaling. [] While further research is needed to confirm its efficacy in clinical settings, its unique mechanism of action could lead to new treatment strategies for chronic pain.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6